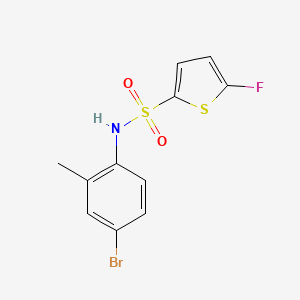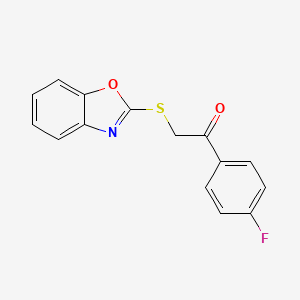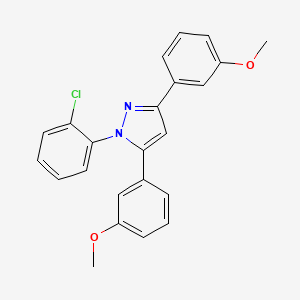
N-(4-Bromo-2-methylphenyl)-5-fluorothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-BROMO-2-METHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a thiophene ring substituted with a fluorine atom and a sulfonamide group, along with a brominated methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-BROMO-2-METHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.
Fluorination: The thiophene ring is then fluorinated at the 5-position using a suitable fluorinating agent.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-BROMO-2-METHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N~2~-(4-BROMO-2-METHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial properties and as a lead compound for developing new drugs.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N2-(4-BROMO-2-METHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- 4-Bromo-N-(2-methylphenyl)benzenesulfonamide
- N-(4-Bromo-2-methylphenyl)benzamide
Uniqueness
N~2~-(4-BROMO-2-METHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is unique due to the presence of both a fluorinated thiophene ring and a brominated methylphenyl group. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C11H9BrFNO2S2 |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9BrFNO2S2/c1-7-6-8(12)2-3-9(7)14-18(15,16)11-5-4-10(13)17-11/h2-6,14H,1H3 |
InChI Key |
WUPWKCOFVGBNFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14924990.png)
![5-cyclopropyl-N-[4-(1-ethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14924994.png)
![N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925005.png)
![4-chloro-3,5-bis(4-fluorophenyl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole](/img/structure/B14925006.png)
![(5E)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B14925013.png)
![N,1,3-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925020.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}ethyl)acetamide](/img/structure/B14925025.png)



![2-{[5-(3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-4-methyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide](/img/structure/B14925054.png)
![Methyl 4-oxo-7-phenyl-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14925071.png)
![1-[1-(2,5-Dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B14925073.png)
![(2E)-N-benzyl-2-cyano-3-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-indol-3-yl)prop-2-enamide](/img/structure/B14925078.png)
